molecular formula C15H14O3 B2985632 Methyl 4-(4-methylphenoxy)benzoate CAS No. 21120-72-9

Methyl 4-(4-methylphenoxy)benzoate

Cat. No. B2985632
CAS RN: 21120-72-9
M. Wt: 242.274
InChI Key: LGNOJSLJJNTDET-UHFFFAOYSA-N
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Description

“Methyl 4-(4-methylphenoxy)benzoate” is an organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The structure of this compound resembles phenyl benzoate and 4-methoxy­phenyl benzoate, in terms of similar geometric parameters .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

Methyl 4-(4-methylphenoxy)benzoate serves as a crucial intermediate in synthesizing a range of natural products like bisbibenzyls due to its diverse biological activities. The synthesis involves a condensation reaction, starting from methyl 4-bromobenzoate and iso-vanilline, with the optimization of reaction conditions like the catalyst and reaction time being paramount for yield maximization (Lou Hong-xiang, 2012).

Advanced Material Research

In the field of materials science, this compound shows interesting properties, particularly in the formation of liquid crystalline phases. Its structural modifications, like lateral methyl substitution, significantly influence the mesophase behavior of related compounds, offering insights into the interplay of molecular structure and liquid crystalline properties (M. Naoum et al., 2015). Furthermore, its derivatives have been used to study the mesomorphic properties of H-bonded side-chain liquid crystal polymers, revealing the potential for varied applications in advanced material design (Khushi Muhammad et al., 2020).

Analytical and Environmental Applications

This chemical has also found use in analytical chemistry and environmental studies. For instance, it's involved in the quantification of phenol compounds in wastewater, showcasing its utility in environmental monitoring and pollution control (絵美 森田 & 栄子 中村, 2010). Additionally, the compound's interactions with other chemicals, such as during the biodegradation of benzene in enrichment cultures, have been scrutinized to understand its role in broader biochemical processes (A. Ulrich et al., 2005).

Safety and Hazards

The safety data sheet for a related compound, Methyl benzoate, indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life .

Mechanism of Action

Mode of Action

It is known that benzoic acid derivatives can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

For example, they can be metabolized via the benzoyl-CoA pathway, which involves various types of novel reactions .

Pharmacokinetics

Similar compounds are known to have fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of these compounds is typically around 23% . These properties can affect the compound’s bioavailability and its distribution in the body.

Action Environment

The action of Methyl 4-(4-methylphenoxy)benzoate can be influenced by various environmental factors. For example, the presence of other compounds can affect its reactivity. Additionally, factors such as temperature and pH can affect its stability and efficacy .

properties

IUPAC Name

methyl 4-(4-methylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)18-14-9-5-12(6-10-14)15(16)17-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNOJSLJJNTDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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